molecular formula C18H20N4O B11274440 Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone

Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone

Cat. No.: B11274440
M. Wt: 308.4 g/mol
InChI Key: QTZHJXHWZPPFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(PIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a combination of piperidine, pyridazine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(6-piperidin-1-ylpyridazin-3-yl)methanone

InChI

InChI=1S/C18H20N4O/c23-18(22-13-10-14-6-2-3-7-16(14)22)15-8-9-17(20-19-15)21-11-4-1-5-12-21/h2-3,6-9H,1,4-5,10-13H2

InChI Key

QTZHJXHWZPPFIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(PIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The indole ring is then fused to the pyridazine core via cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

1-[6-(PIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM).

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-[6-(PIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(PIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(PIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for diverse modifications and applications, making it a valuable compound in medicinal chemistry and drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.